1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thienyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
Mechanism of Action
Target of Action
The compound 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde has been found to exhibit inhibitory activities against several enzymes, including acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and glutathione S-transferase (GST) . These enzymes play crucial roles in the human nervous system and metabolism .
Mode of Action
The compound interacts with these enzymes, leading to their inhibition
Biochemical Pathways
The inhibition of AChE, BChE, and GST by this compound can affect various biochemical pathways. For instance, AChE and BChE are involved in the hydrolysis of acetylcholine and butyrylcholine, neurotransmitters located at synaptic areas in the central and peripheral nervous systems . GSTs, on the other hand, are involved in the detoxification of endogenous compounds and xenobiotics .
Result of Action
The inhibition of AChE, BChE, and GST by this compound can lead to various molecular and cellular effects. For example, the inhibition of AChE and BChE can affect neurotransmission, while the inhibition of GST can impact the body’s ability to detoxify certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where the pyrazole compound reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 4-position of the pyrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase and lipoxygenase enzymes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
- 1-Phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
- 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-methanol
- 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-nitrile
Uniqueness: 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Biological Activity
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications, particularly in anti-inflammatory, antimicrobial, and anticancer domains. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of thienyl and phenyl groups with a suitable hydrazine derivative. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques. The compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.
1. Antimicrobial Activity
Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a recent investigation demonstrated that this compound displayed notable inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
1-Phe-3-Th | Staphylococcus aureus | 0.25 |
1-Phe-3-Th | Escherichia coli | 0.30 |
This suggests that the compound may serve as a lead for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. In vitro studies have shown that this compound inhibits cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The compound demonstrated an IC50 value comparable to standard anti-inflammatory drugs such as ibuprofen.
Compound | COX Inhibition | IC50 (µM) |
---|---|---|
1-Phe-3-Th | COX-2 | 5.40 |
Ibuprofen | COX-2 | 6.00 |
These findings indicate its potential utility in treating inflammatory diseases.
3. Anticancer Activity
Research has also pointed to the anticancer properties of pyrazole derivatives. In vitro assays have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several studies have evaluated the pharmacological profiles of pyrazole derivatives:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, including 1-Phe-3-Th, against clinical isolates. The results indicated significant bactericidal activity, with some compounds outperforming traditional antibiotics .
- Anti-inflammatory Research : In a carrageenan-induced paw edema model in rats, compounds similar to 1-Phe-3-Th exhibited substantial anti-inflammatory effects, reducing edema significantly compared to controls .
- Cancer Cell Studies : A recent investigation into the apoptotic effects of pyrazole derivatives on cancer cells highlighted the potential of compounds like 1-Phe-3-Th to induce cell cycle arrest and apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
1-phenyl-3-thiophen-2-ylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDFEBGVPKLCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347332 | |
Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210825-11-9 | |
Record name | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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